1,3,5-Triazine-2,4,6-triamine, N,N'-bis(3-aminophenyl)-
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Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms.
Preparation Methods
The synthesis of 1,3,5-triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine, N,N’-bis(3-aminophenyl)- can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential health hazards.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Properties
CAS No. |
33933-64-1 |
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Molecular Formula |
C15H16N8 |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
2-N,4-N-bis(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H16N8/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,16-17H2,(H4,18,19,20,21,22,23) |
InChI Key |
JBFWXEVUBFXPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)NC3=CC=CC(=C3)N)N |
Origin of Product |
United States |
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